Cas no 2287299-35-6 (1-cyclobutyl-1H-1,2,3-benzotriazole-5-carbonitrile)

1-Cyclobutyl-1H-1,2,3-benzotriazole-5-carbonitrile is a heterocyclic compound featuring a benzotriazole core substituted with a cyclobutyl group at the 1-position and a nitrile functionality at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The cyclobutyl moiety enhances steric and electronic properties, while the nitrile group offers versatility for further functionalization. Its rigid framework contributes to stability, facilitating applications in ligand design and material science. The compound’s well-defined molecular architecture ensures consistent performance in coupling reactions and cycloadditions, underscoring its utility in advanced chemical research.
1-cyclobutyl-1H-1,2,3-benzotriazole-5-carbonitrile structure
2287299-35-6 structure
Product Name:1-cyclobutyl-1H-1,2,3-benzotriazole-5-carbonitrile
CAS No:2287299-35-6
MF:C11H10N4
MW:198.22390127182
CID:6558020
PubChem ID:165738465
Update Time:2025-05-25

1-cyclobutyl-1H-1,2,3-benzotriazole-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • EN300-6749745
    • 2287299-35-6
    • 1-cyclobutyl-1H-1,2,3-benzotriazole-5-carbonitrile
    • Inchi: 1S/C11H10N4/c12-7-8-4-5-11-10(6-8)13-14-15(11)9-2-1-3-9/h4-6,9H,1-3H2
    • InChI Key: NZBDUUNLDWPGGL-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC(C#N)=CC=2N=N1)C1CCC1

Computed Properties

  • Exact Mass: 198.090546336g/mol
  • Monoisotopic Mass: 198.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 54.5Ų

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Additional information on 1-cyclobutyl-1H-1,2,3-benzotriazole-5-carbonitrile

1-Cyclobutyl-1H-1,2,3-Benzotriazole-5-Carbonitrile: A Comprehensive Overview

The compound 1-cyclobutyl-1H-1,2,3-benzotriazole-5-carbonitrile, identified by the CAS number 2287299-35-6, is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of benzotriazoles, which are well-known for their versatility in various chemical and pharmaceutical industries. The presence of the cyclobutyl group and the cyano group (carbonitrile) in its structure contributes to its distinctive properties and reactivity.

Benzotriazoles are widely studied due to their ability to act as ligands in coordination chemistry and their potential as intermediates in drug discovery. The 1-cyclobutyl substitution in this compound adds a cyclic alkane moiety, which can influence the molecule's stability and reactivity. Recent studies have shown that such substitutions can enhance the molecule's ability to act as a chelating agent, making it valuable in catalytic processes and materials science.

The carbonitrile group at the 5-position of the benzotriazole ring introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule. This feature is particularly useful in organic synthesis, where such groups are often employed to control reactivity during reactions. Additionally, the carbonitrile group can serve as a precursor for other functional groups through various transformations, further expanding the compound's utility.

Recent advancements in computational chemistry have allowed researchers to better understand the electronic structure and reactivity of 1-cyclobutyl-1H-1,2,3-benzotriazole-5-carbonitrile. Quantum mechanical calculations have revealed that the molecule exhibits significant conjugation across its aromatic system, which enhances its stability and aromaticity. These insights have been instrumental in designing new synthetic routes for similar compounds with tailored properties.

In terms of synthesis, 1-cyclobutyl-1H-1,2,3-benzotriazole-5-carbonitrile can be prepared via a variety of methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, reactions involving amines and nitriles have been explored to construct the benzotriazole core with substituents like cyclobutyl groups. Optimization of reaction conditions has led to higher yields and better control over product purity.

The applications of this compound are vast and continue to expand with ongoing research. In materials science, it has been investigated as a potential additive for improving the thermal stability and mechanical properties of polymers. Its ability to coordinate with metal ions makes it a promising candidate for use in catalysis and sensor technologies.

In pharmaceutical research, 1-cyclobutyl-1H-1,2,3-benzotriazole-5-carbonitrile has shown potential as an intermediate in drug development. Its structure allows for further functionalization to create bioactive molecules targeting specific biological pathways. Recent studies have highlighted its role in inhibiting certain enzymes involved in disease progression, opening new avenues for therapeutic interventions.

Moreover, this compound has been utilized in agrochemicals due to its ability to act as a fungicide or insecticide when appropriately modified. Its structural features enable it to interact with biological targets effectively while maintaining environmental compatibility.

From an environmental standpoint, understanding the degradation pathways of 1-cyclobutyl-1H-1,2,3-benzotriazole-5-carbonitrile is crucial for assessing its ecological impact. Recent research has focused on biodegradation studies under various conditions to ensure that its use does not pose long-term risks to ecosystems.

In conclusion, 1-cyclobutyl-1H-1,2,3-benzotriazole-5-carbonitrile is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development. As new insights into its properties emerge from cutting-edge studies

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